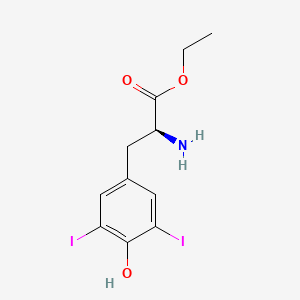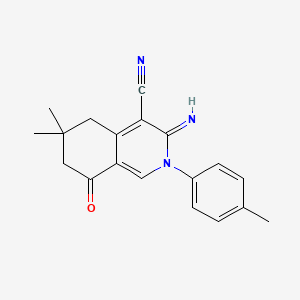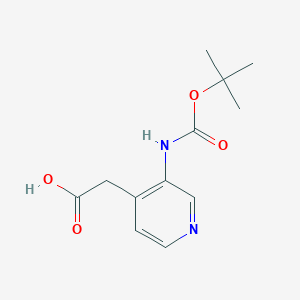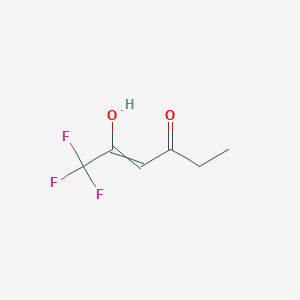
2-(3-Oxopiperidin-1-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxopiperidin-1-YL)acetonitrile is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.1671 g/mol . It is characterized by the presence of a piperidine ring with a ketone group at the third position and an acetonitrile group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxopiperidin-1-YL)acetonitrile typically involves the reaction of piperidine with acetonitrile in the presence of an oxidizing agent. One common method involves the use of sodium chlorite as the oxidizing agent under a carbon dioxide atmosphere to oxidize the piperidine ring to the corresponding lactam . The reaction conditions are generally mild, and the intermediates can be obtained through simple slurry or recrystallization without the need for column chromatography purification .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of inexpensive starting materials and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as condensation reactions, oxidation, and purification through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Oxopiperidin-1-YL)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The piperidine ring can be further oxidized to form lactams.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The acetonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a carbon dioxide atmosphere.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of lactams.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Oxopiperidin-1-YL)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Oxopiperidin-1-YL)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s ketone and acetonitrile groups allow it to participate in various chemical reactions, potentially leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Piperidineacetonitrile, 3-oxo-: A similar compound with a piperidine ring and an acetonitrile group.
4-Oxopiperidin-1-yl derivatives: Compounds with similar structural features and reactivity.
Uniqueness
2-(3-Oxopiperidin-1-YL)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
2-(3-oxopiperidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H10N2O/c8-3-5-9-4-1-2-7(10)6-9/h1-2,4-6H2 |
Clave InChI |
USJMKTQWLOQYIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CN(C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate](/img/structure/B12447803.png)


![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)

![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)

![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)


![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)

